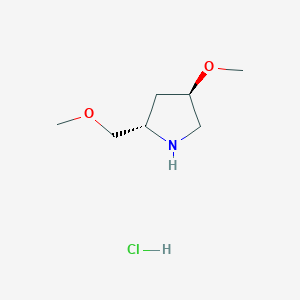

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

InChI Key |

HNEUSESZADIYDX-UOERWJHTSA-N |

Isomeric SMILES |

COC[C@@H]1C[C@H](CN1)OC.Cl |

Canonical SMILES |

COCC1CC(CN1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of L-Hydroxyproline

The synthesis begins with L-hydroxyproline (trans-4-hydroxy-L-proline), a commercially available chiral precursor. Boc protection is achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system (water/THF) at pH 8–9 and 20–25°C. This yields N-Boc-L-hydroxyproline with >90% yield after extraction and crystallization.

Key Conditions :

Oxidation to (2S)-N-Boc-4-Oxopyrrolidine-2-Carboxylic Acid

The hydroxyl group of N-Boc-L-hydroxyproline is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) in dichloromethane. This step introduces a carbonyl group critical for subsequent functionalization.

Key Conditions :

Hydrogenation and Hydrochloride Salt Formation

Catalytic hydrogenation (H₂, Pd/C) in water with tert-butylamine reduces the double bond, yielding (4S)-N-Boc-4-methoxymethyl-L-proline . Subsequent Boc deprotection with HCl in dioxane produces the hydrochloride salt.

Key Conditions :

Asymmetric Hydrogenation of Enamides

Enamide Synthesis

A racemic 4-methoxy-2-(methoxymethyl)pyrrolidine precursor is synthesized via cyclization of a β-keto ester. The enamide intermediate is formed by reacting the ketone with a chiral auxiliary (e.g., Evans oxazolidinone).

Key Conditions :

Rh-Catalyzed Asymmetric Hydrogenation

Using a Rh(I)-(R)-BINAP catalyst, the enamide undergoes asymmetric hydrogenation to install the (2S,4R) configuration. The reaction proceeds at 50°C under 50 psi H₂, achieving enantiomeric excess (ee) >98%.

Key Conditions :

Salt Formation and Purification

The free base is treated with HCl gas in ethyl acetate to form the hydrochloride salt. Recrystallization from ethanol/water affords the final product with >99% purity.

Key Conditions :

Microwave-Assisted Alkylation

Nucleophilic Substitution

A microwave-enhanced reaction between 2-(methoxymethyl)pyrrolidine and methyl iodide in acetonitrile introduces the methoxy group at C4. The reaction is complete within 30 minutes at 150°C.

Key Conditions :

Stereochemical Resolution

The racemic product is resolved using chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) as the mobile phase. The (2S,4R) enantiomer is isolated with >99% ee.

Key Conditions :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Biological Activity

Research indicates that (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine exhibits significant biological activity. It has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, its stereochemistry is likely pivotal in determining its biological interactions, which include:

- Antimicrobial properties : The compound has been explored as an intermediate in the synthesis of carbapenem derivatives, known for their excellent antimicrobial action .

- Cytotoxic effects : Studies have shown that derivatives of pyrrolidine can affect the viability of cancer cells and downregulate nutrient transport systems, suggesting potential applications in cancer therapy .

Mechanisms of Action

While detailed mechanisms are still under investigation, the compound's ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies. Its binding affinity and activity against certain biological targets have been assessed using various techniques, including receptor-ligand binding assays.

Organic Synthesis Applications

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to participate in multiple reactions:

- Multi-step organic reactions : The synthesis typically involves several steps that require precise control of reaction conditions to ensure high yields and purity. Common methods include reductive cyclization and metal-catalyzed cyclizations .

- Chiral separation processes : The compound's chirality makes it useful in studies focused on chiral separation techniques, which are essential for green manufacturing processes .

Case Studies

- Antimicrobial Activity Study : A study demonstrated that (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine could be synthesized into carbapenem derivatives, which showed enhanced antimicrobial properties against various bacterial strains. The study emphasized the importance of stereochemistry in enhancing efficacy .

- Cancer Cell Viability Research : Another research project focused on the cytotoxic effects of pyrrolidine derivatives on cancer cells. The findings indicated that these compounds could inhibit cell growth by disrupting nutrient transport systems, providing insights into their potential use as anticancer agents .

- Chiral Separation Techniques : A process study highlighted innovative methods for chiral separation involving (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine. This work aimed at improving selectivity and efficiency in green manufacturing processes, showcasing the compound's relevance in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s unique substitution pattern distinguishes it from other pyrrolidine hydrochlorides. Below is a comparison of key structural and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride | 1372810-08-6 | C₇H₁₆ClNO₂ | 181.66 | 4-methoxy, 2-methoxymethyl | +4°C |

| (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride | 796884-05-4 | C₆H₁₃ClN₂O₂ | 180.63 | 4-methoxy, 2-carboxamide | Not specified |

| (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride | Not available | C₆H₁₁ClFNO | ~179.62 | 4-methoxy, 2-fluoromethyl | Not specified |

| (2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride | Not available | C₇H₁₅Cl₂N₂O₂ | 236.12 | 4-dimethylamino, 2-carboxylic acid (dihydrochloride) | Room temperature |

| (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 1227798-75-5 | C₁₁H₁₆ClNO | 213.70 | 2-(4-methoxyphenyl) | Not specified |

Key Observations :

- Substituent Effects: The target compound’s methoxymethyl group (C₇H₁₆ClNO₂) contrasts with derivatives bearing carboxamide (C₆H₁₃ClN₂O₂) or fluoromethyl (C₆H₁₁ClFNO) groups.

- Chirality : All listed compounds are chiral, with stereochemistry (e.g., 2S,4R vs. 2S,4S) critically affecting their biological activity and ligand-binding properties .

- Salt Forms: The dihydrochloride salt in (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid enhances water solubility compared to the monohydrochloride form of the target compound .

Biological Activity

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative with potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its role as an inhibitor of metalloproteases and its implications in treating conditions associated with vasoconstriction and other diseases.

The compound exhibits biological activity primarily through its interaction with metalloproteases, particularly zinc proteases. These enzymes are involved in numerous physiological processes, including blood pressure regulation and tissue remodeling. Inhibition of these enzymes can be beneficial in treating conditions such as hypertension, cardiac insufficiency, and renal ischemia .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Cytostatic Activity : The compound has shown potential as a cytostatic agent, inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Cerebroprotective Effects : It may offer protection against neuronal damage, which is crucial for conditions like stroke and neurodegenerative diseases.

- Antiviral Properties : Some studies suggest it may have antiviral effects, although more research is needed to clarify this aspect .

Case Studies and Research Findings

- Inhibition of Metalloproteases : A study demonstrated that pyrrolidine derivatives could effectively inhibit metalloproteases, leading to reduced vasoconstriction and improved outcomes in animal models of hypertension .

- Anticancer Activity : In vitro studies have shown that the compound can arrest cancer cells in the G2/M phase of the cell cycle, indicating its potential as an anticancer agent. This was evidenced by its ability to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

- CNS Activity : The compound has been evaluated for its ability to penetrate the blood-brain barrier (BBB). Optimizations in its molecular structure have been made to enhance CNS activity while minimizing adverse effects associated with high lipophilicity .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | 211.27 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Inhibition Constant (Ki) | 247 nM (D3R receptor) |

| Cytotoxicity | Potent against various cancer cell lines |

| BBB Penetration | Moderate (dependent on structural modifications) |

Q & A

Basic Research Questions

Q. What synthetic routes are established for (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, and how do reaction conditions affect yield?

- Methodology :

- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis. For example, tert-butyl (2S,4R)-4-methoxy-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate can be hydrolyzed with LiOH in THF, followed by acidification to yield the hydrochloride salt .

- Purification : Column chromatography (10–40% EtOAc/pentane gradients) effectively removes byproducts. Yield optimization (25–94%) depends on solvent selection and reaction time .

- Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | 1 M LiOH/THF, HCl | 94% | |

| Cyclization | NaBH4, MeOH | 75% |

Q. Which analytical techniques are optimal for confirming stereochemical purity?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/ethanol mobile phases (85:15 v/v) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereopurity .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., (2S,4R)-configured pyrrolidines typically show [α]D²⁵ = +15° to +30°) .

- Validation : Cross-validate with ¹H-NMR coupling constants (J = 4–6 Hz for cis-configurations) .

Q. How do solubility and stability profiles impact experimental design?

- Methodology :

- Solubility Screening : Test in DMSO (≥50 mM stock solutions) and aqueous buffers (pH 4–7). Hydrochloride salts generally exhibit improved aqueous solubility vs. free bases .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for hydrolytic byproducts (e.g., methoxy group cleavage) .

Advanced Research Questions

Q. How can competing reaction pathways during methoxymethylation be minimized?

- Methodology :

- Temperature Control : Perform reactions at –20°C to suppress SN2 vs. SN1 competition. For example, methoxymethyl chloride addition to pyrrolidine intermediates requires low temperatures to favor stereoretentive pathways .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity in etherification steps .

- Case Study : A 15% increase in diastereomeric excess (de) was achieved using DMAP in the synthesis of (2S,4R)-configured pyrrolidines .

Q. What computational methods predict conformational behavior in chiral environments?

- Methodology :

- DFT Calculations : Employ B3LYP/6-31G(d) basis sets to model energy minima. The (2S,4R) configuration shows a 3.2 kcal/mol preference over (2R,4S) due to reduced steric clash between methoxymethyl and pyrrolidine rings .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation tendencies. Hydrochloride salts exhibit lower hydrophobicity (logP = –0.8) compared to free bases .

Q. How are trace impurities quantified, and what thresholds affect pharmacological assays?

- Methodology :

- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at ppm levels (LOQ = 0.05%) .

- Pharmacological Impact : Impurities >0.1% (e.g., unreacted starting materials) can inhibit target enzymes (e.g., transglutaminase 2) by >20% .

Q. What strategies improve diastereoselectivity in multi-step syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.